Segetanin B

Description

Segetanin B is a fungal secondary metabolite, primarily isolated from Fusarium species, and belongs to the class of trichothecene mycotoxins. These compounds are characterized by a tetracyclic sesquiterpenoid structure with an epoxide group, which contributes to their bioactivity and toxicity . This compound has been studied for its phytotoxic, antimicrobial, and cytotoxic properties, though its exact mechanisms remain under investigation. Its molecular formula (C₁₅H₂₀O₆) and stereochemical complexity distinguish it from simpler trichothecenes like deoxynivalenol (DON) or T-2 toxin .

Properties

Molecular Formula |

C39H48O17 |

|---|---|

Molecular Weight |

788.8 g/mol |

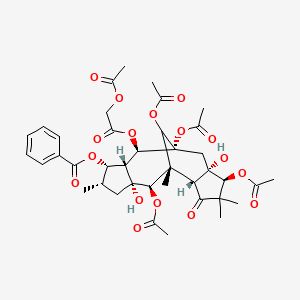

IUPAC Name |

[(1R,2R,3R,4S,5S,7R,8R,9R,10R,13S,14S)-1,8,13,16-tetraacetyloxy-2-(2-acetyloxyacetyl)oxy-7,14-dihydroxy-5,9,12,12-tetramethyl-11-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate |

InChI |

InChI=1S/C39H48O17/c1-18-15-37(48)26(27(18)55-31(47)24-13-11-10-12-14-24)30(54-25(45)16-50-19(2)40)39(56-23(6)44)17-38(49)28(29(46)35(7,8)32(38)51-20(3)41)36(9,33(37)52-21(4)42)34(39)53-22(5)43/h10-14,18,26-28,30,32-34,48-49H,15-17H2,1-9H3/t18-,26+,27-,28+,30+,32-,33+,34?,36+,37+,38-,39+/m0/s1 |

InChI Key |

OKUOZMUXYVGYRY-MQVRHVHHSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H](C(=O)C([C@@H]5OC(=O)C)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C(=O)C(C5OC(=O)C)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O |

Synonyms |

segetanin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Parameter | This compound | Segetanin A | T-2 Toxin |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₆ | C₁₅H₁₈O₅ | C₂₄H₃₄O₉ |

| Molecular Weight | 296.3 g/mol | 278.3 g/mol | 466.5 g/mol |

| Solubility (H₂O) | 12.5 mg/mL | 8.3 mg/mL | 0.3 mg/mL |

| LD₅₀ (Mouse, oral) | 25 mg/kg | 18 mg/kg | 1.2 mg/kg |

Functional Comparison with Trichothecenes

Trichothecenes like T-2 toxin and DON share the core trichothecene skeleton with this compound but exhibit divergent bioactivities. For instance:

- T-2 Toxin : Higher acute toxicity due to esterification at C-8, enhancing membrane permeability and ribosomal inhibition .

- Deoxynivalenol (DON): Primarily a plant pathogenicity factor, inducing vomiting in mammals but lacking the broad-spectrum antifungal activity observed in this compound .

Comparison with Functionally Similar Compounds

Antifungal Agents: this compound vs. Amphotericin B

While both compounds exhibit antifungal activity, their modes of action differ:

Table 2: Antifungal Efficacy Comparison

| Parameter | This compound | Amphotericin B |

|---|---|---|

| MIC₉₀ (Candida) | 8 µg/mL | 0.5 µg/mL |

| Cytotoxicity (IC₅₀) | 10 µM | 2 µM |

| Spectrum | Broad (fungi, plants) | Narrow (fungi) |

Key Research Findings and Gaps

However, critical gaps persist:

- Mechanistic Clarity : The exact ribosomal binding site of this compound remains unresolved, unlike T-2 toxin, which targets the peptidyl transferase center .

- Synthetic Accessibility : Structural complexity limits large-scale synthesis, unlike simpler analogs like DON, which are commercially producible .

- Ecological Impact: this compound’s environmental persistence and non-target toxicity are understudied compared to well-characterized trichothecenes .

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

Key Guidelines for Researchers

- Reproducibility : Document experimental protocols in detail, including solvent systems, incubation times, and equipment settings .

- Data Integrity : Use open-source tools (e.g., R, Python) for statistical analysis and share raw data via repositories like Zenodo .

- Literature Review : Prioritize peer-reviewed journals over non-vetted sources (e.g., ) and cross-validate findings with multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.